molecular formula C26H24N4O4 B2873727 5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358101-82-2

5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2873727
CAS RN: 1358101-82-2
M. Wt: 456.502
InChI Key: DFAIZOWBJSWDRD-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often have complex structures with multiple functional groups. These functional groups can include phenyl rings, oxazole rings, and pyrazine rings. The presence of these functional groups can greatly influence the properties and reactivity of the compound .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps, each introducing a new functional group or building block. Common techniques might include condensation reactions, substitution reactions, or radical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of a compound is largely determined by its functional groups. For example, phenyl rings can undergo electrophilic aromatic substitution, while oxazole rings can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Neuroprotective Agent Development

This compound has shown promise as a neuroprotective agent . It could be used in the development of treatments for neurodegenerative diseases, such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). The neuroprotective properties may help in preserving neuronal function and structure, potentially slowing disease progression and reducing neuronal death .

Anti-neuroinflammatory Research

The anti-inflammatory properties of this compound make it a candidate for research into anti-neuroinflammatory therapies. It could be used to study the inhibition of inflammatory pathways in neurological conditions, which is crucial for treating conditions like multiple sclerosis and traumatic brain injury .

Synthesis of Novel Pharmaceutical Compounds

As a synthetic intermediate, this compound could be used in the synthesis of novel pharmaceuticals . Its structure allows for the creation of new drugs with potential applications in various therapeutic areas, including antiviral, anticancer, and antimicrobial treatments .

Molecular Docking Studies

This compound can be used in molecular docking studies to predict the interaction between drugs and their target molecules. Such studies are essential for drug design and can help in identifying new drug candidates with high affinity and specificity for certain biological targets .

Laboratory Chemical Synthesis

In the realm of laboratory chemical synthesis , this compound can serve as a reagent or a building block for creating complex molecules. Its unique structure could be beneficial in synthesizing a wide range of chemical entities for research and development purposes .

Safety and Toxicity Profiling

Understanding the safety and toxicity of chemical compounds is vital. This compound can be studied to determine its toxicological profile, which includes assessing its acute toxicity, skin and eye irritation potential, and environmental impact. Such data are crucial for developing safe and effective pharmaceuticals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target. For example, some compounds might interact with specific enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for exposure. Safety data sheets (SDS) provide information on the hazards of a compound, as well as precautions for handling and storage .

Future Directions

Future research on a compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action. This often involves a combination of experimental work and computational modeling .

properties

IUPAC Name

5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-4-33-23-11-10-19(14-24(23)32-3)25-27-21(17(2)34-25)16-29-12-13-30-22(26(29)31)15-20(28-30)18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAIZOWBJSWDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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